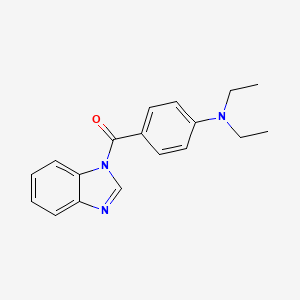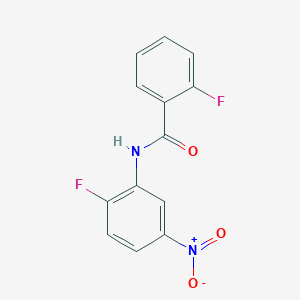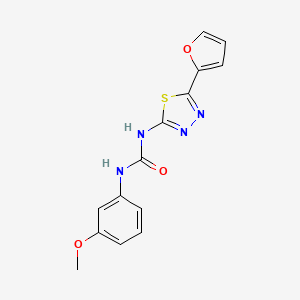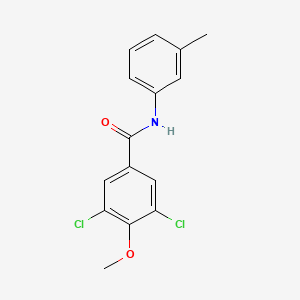![molecular formula C17H19FN2S B5737136 1-(2,4-Dimethylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5737136.png)
1-(2,4-Dimethylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dimethylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of a thiourea group attached to a 2,4-dimethylphenyl ring and a 4-fluorophenyl ethyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea typically involves the reaction of 2,4-dimethylphenyl isothiocyanate with 2-(4-fluorophenyl)ethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
化学反应分析
Types of Reactions
1-(2,4-Dimethylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
科学研究应用
1-(2,4-Dimethylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 1-(2,4-Dimethylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the aromatic rings may interact with hydrophobic pockets in proteins, affecting their activity. The compound may also modulate signaling pathways by binding to receptors or enzymes involved in cellular processes.
相似化合物的比较
Similar Compounds
- 1-(2,4-Dimethylphenyl)-3-[2-(4-chlorophenyl)ethyl]thiourea
- 1-(2,4-Dimethylphenyl)-3-[2-(4-bromophenyl)ethyl]thiourea
- 1-(2,4-Dimethylphenyl)-3-[2-(4-methylphenyl)ethyl]thiourea
Uniqueness
1-(2,4-Dimethylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea is unique due to the presence of the fluorine atom in the 4-fluorophenyl group. Fluorine atoms can significantly influence the compound’s biological activity and chemical properties, such as increasing its lipophilicity and metabolic stability. This makes the compound particularly interesting for medicinal chemistry and drug development.
属性
IUPAC Name |
1-(2,4-dimethylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2S/c1-12-3-8-16(13(2)11-12)20-17(21)19-10-9-14-4-6-15(18)7-5-14/h3-8,11H,9-10H2,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLGFBYDXKKPDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NCCC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(4-Propan-2-ylbenzoyl)carbamothioylamino]benzamide](/img/structure/B5737054.png)


![1-[(2-fluorobenzyl)oxy]-1H-1,2,3-benzotriazole](/img/structure/B5737072.png)
![Ethyl 1-[(3,5-dimethoxyphenyl)methyl]piperidine-4-carboxylate](/img/structure/B5737074.png)

![1-[(4,5-dimethoxy-2-nitrophenyl)methyl]pyrrolidine](/img/structure/B5737090.png)

![ethyl 2-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5737103.png)




![N-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B5737132.png)
